![molecular formula C8H8N2O3 B3142601 2-Methyl-5-nitrobenzamide CAS No. 50825-99-5](/img/structure/B3142601.png)
2-Methyl-5-nitrobenzamide
Overview
Description
“2-Methyl-5-nitrobenzamide” is an organic compound . It is a nitrated amide . Organic amides/imides react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents . Amides are very weak bases (weaker than water) .
Molecular Structure Analysis
The molecular structure of “2-Methyl-5-nitrobenzamide” is represented by the linear formula C8H8N2O3 . The molecular weight of the compound is 180.16 .
Physical And Chemical Properties Analysis
“2-Methyl-5-nitrobenzamide” is a solid at room temperature . It has a molecular weight of 180.16 . The compound is sealed in dry storage at room temperature .
Scientific Research Applications
- Researchers have investigated the antibacterial potential of 2-Methyl-5-nitrobenzamide. It may exhibit inhibitory effects against certain bacterial strains due to its chemical structure. Further studies are needed to explore its mechanism of action and potential clinical applications .
- The compound’s nitro group suggests possible antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have explored whether 2-Methyl-5-nitrobenzamide can act as an antioxidant .
- Computational chemists utilize 2-Methyl-5-nitrobenzamide in molecular dynamics simulations. Programs like Amber, GROMACS, Avogadro, and VMD can visualize its behavior and interactions within biological systems or materials .
Antibacterial Properties
Antioxidant Activity
Molecular Modeling and Simulation
Safety and Hazards
“2-Methyl-5-nitrobenzamide” is associated with certain safety hazards. It has been assigned the GHS07 pictogram, and the signal word is "Warning" . The hazard statements associated with the compound are H315-H319 . The precautionary statements are P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 .
Relevant Papers
Several papers related to “2-Methyl-5-nitrobenzamide” were found . These papers discuss various aspects of the compound, including its synthesis, characterization, antioxidant, and antibacterial activities . Another paper discusses an efficient and green process for the synthesis of 5-methyl-2 .
properties
IUPAC Name |
2-methyl-5-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5-2-3-6(10(12)13)4-7(5)8(9)11/h2-4H,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWVCUHOZLVMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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